N-[(E)-(3-methylphenyl)methylidene]-N'-phenylbenzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylbenzylidene)-N’-phenyl-1,4-benzenediamine is a Schiff base compound. Schiff bases are characterized by the presence of an azomethine group (–HC=N–) and are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is derived from the reaction between 3-methylbenzaldehyde and N-phenyl-1,4-benzenediamine. Schiff bases have been extensively studied due to their diverse chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbenzylidene)-N’-phenyl-1,4-benzenediamine typically involves the condensation reaction between 3-methylbenzaldehyde and N-phenyl-1,4-benzenediamine in the presence of an acid or base catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(3-methylbenzylidene)-N’-phenyl-1,4-benzenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction can lead to the formation of amines.
Substitution: The azomethine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-methylbenzylidene)-N’-phenyl-1,4-benzenediamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-methylbenzylidene)-N’-phenyl-1,4-benzenediamine involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, disrupting their normal function. The azomethine group plays a crucial role in binding to metal ions, facilitating various biochemical interactions .
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(4-methylbenzylidene)-N-phenylhydrazine-1-carbothioamide
- 2-((6-Bromo-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)-N’-(3-methylbenzylidene)acetohydrazide
Uniqueness
N-(3-methylbenzylidene)-N’-phenyl-1,4-benzenediamine is unique due to its specific structural configuration, which allows it to form stable complexes with a wide range of metal ions. This property makes it particularly valuable in coordination chemistry and as a potential therapeutic agent .
Properties
Molecular Formula |
C20H18N2 |
---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
4-[(3-methylphenyl)methylideneamino]-N-phenylaniline |
InChI |
InChI=1S/C20H18N2/c1-16-6-5-7-17(14-16)15-21-18-10-12-20(13-11-18)22-19-8-3-2-4-9-19/h2-15,22H,1H3 |
InChI Key |
AUQRFGZUQGANDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C=NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.